ENVIROXIME
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Overview
Description
ENVIROXIME is an antiviral compound known for its activity against coxsackievirus infections in infants . It has a molecular formula of C17H18N4O3S and a molecular weight of 358.42 g/mol . This compound is primarily used in scientific research to study viral infections and develop potential antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ENVIROXIME involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic amines and carboxylic acids.
Introduction of Functional Groups: Functional groups such as hydroxyl, amino, and sulfonyl groups are introduced through substitution reactions using appropriate reagents like sulfonyl chlorides and amines.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial production include sulfonyl chlorides, aromatic amines, and carboxylic acids. The reaction temperature and pressure are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
ENVIROXIME undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride to convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing functional groups with other groups using reagents like halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Halides, sulfonyl chlorides; conditionssolvent like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include oxides, reduced forms, and substituted derivatives of this compound, which are used in further research and development.
Scientific Research Applications
ENVIROXIME has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of viral infections, particularly coxsackievirus, to understand viral replication and pathogenesis.
Medicine: Investigated for its potential use in antiviral therapies to treat infections caused by coxsackievirus and other viruses.
Industry: Utilized in the development of antiviral agents and as a reference compound in quality control and analytical testing.
Mechanism of Action
ENVIROXIME exerts its antiviral effects by targeting specific viral proteins and inhibiting their function. The compound interferes with the replication process of the virus, preventing it from multiplying and spreading. The molecular targets of this compound include viral enzymes involved in nucleic acid synthesis and protein processing. By inhibiting these enzymes, this compound disrupts the viral life cycle and reduces the viral load in infected cells .
Comparison with Similar Compounds
Similar Compounds
Enviroxime: Another antiviral compound with similar activity against rhinovirus and poliovirus.
Hypericin: Known for its antiviral properties and used in the study of viral infections.
Brincidofovir: An antiviral agent used to treat various viral infections.
Uniqueness
This compound is unique due to its specific activity against coxsackievirus, making it a valuable tool in the study of this particular virus. Its ability to inhibit viral replication through multiple pathways sets it apart from other antiviral compounds. Additionally, this compound’s chemical structure allows for various modifications, enabling researchers to develop new derivatives with enhanced antiviral activity.
Properties
IUPAC Name |
N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXBHQELWQLHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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